molecular formula C14H15BrN2O B063657 1-(4-Bromobenzyl)-1-(4-methoxyphenyl)hydrazine CAS No. 176045-80-0

1-(4-Bromobenzyl)-1-(4-methoxyphenyl)hydrazine

Cat. No. B063657
M. Wt: 307.19 g/mol
InChI Key: VNMAXLTXXYCFHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydrazine derivatives are a significant class of compounds in organic synthesis and drug discovery due to their versatility in chemical reactions and potential biological activities. These compounds often serve as key intermediates in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry for their pharmacological properties.

Synthesis Analysis

The synthesis of hydrazine derivatives typically involves the condensation of hydrazine hydrate with aldehydes or ketones, followed by reactions with halogenated compounds for further functionalization. For example, the synthesis of similar compounds has been described through condensation reactions leading to Schiff bases and their subsequent reactions to introduce bromo and methoxy groups (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Molecular Structure Analysis

The molecular structure of hydrazine derivatives, including bromo and methoxy functional groups, is characterized by spectroscopic methods like NMR, IR, and X-ray crystallography. These techniques provide detailed information about the molecular geometry, bond lengths, and angles, essential for understanding the compound's chemical reactivity and physical properties (Lalvani, Socha, Patel, Gandhi, Alalawy, Barot, & Patel, 2021).

Chemical Reactions and Properties

Hydrazine derivatives undergo various chemical reactions, including cyclization, N-alkylation, and the formation of heterocyclic compounds. These reactions are influenced by the presence of electron-donating and withdrawing groups, such as bromo and methoxy groups, affecting the compound's reactivity (Bhat, Lone, Mir, Majid, Bhat, Butcher, & Srivastava, 2018).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for the compound's application in synthesis and drug formulation. These properties are determined by the compound's molecular structure and the nature of its functional groups (Channar, Arshad, Farooqi, Larik, Saeed, Hökelek, Shehzadi, Abbas, & Flörke, 2019).

Scientific Research Applications

Anticancer Activities

Research has indicated the potential of derivatives of 1-(4-Bromobenzyl)-1-(4-methoxyphenyl)hydrazine in anticancer activities. For instance, derivatives synthesized through the treatment of compound 3 with various aromatic aldehydes demonstrated anticancer activity against a panel of 60 cell lines derived from nine cancer types, including non-small cell lung, colon, breast, ovarian, leukemia, renal, melanoma, prostate, and CNS cancers at a fixed dose of 10 μM (Bekircan et al., 2008).

Anti-Lipase and Anti-Urease Activities

Further research has explored the anti-lipase and anti-urease activities of 1-(4-Bromobenzyl)-1-(4-methoxyphenyl)hydrazine derivatives. A study involving the synthesis of derivatives from 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol showed moderate-to-good lipase inhibitory effects and high inhibitory effect against urease, indicating potential applications in treating conditions involving these enzymes (Bekircan et al., 2014).

Antimicrobial Activity

1-(4-Bromobenzyl)-1-(4-methoxyphenyl)hydrazine derivatives have also been noted for their antimicrobial properties. For instance, some hydrazone derivatives showed significant biological activity against various bacterial strains like Staphylococcus aureus, Streptococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa (Kandile et al., 2009). Another study highlighted the moderate to excellent anti-fungal activity of arylidene-2-(4-(4-methoxy/bromophenyl) thiazol-2-yl) hydrazines and 1-(4-(4-methoxy/bromophenyl) thiazol-2-yl)-2-cyclohexylidene/cyclopentylidene hydrazines against fungal strains like Candida albicans, Cryptococcus neoformans, and Aspergillus flavus (Bharti et al., 2010).

Antioxidant Activity

The synthesized derivatives of 1-(4-Bromobenzyl)-1-(4-methoxyphenyl)hydrazine have shown promising antioxidant activity. For instance, the antioxidant protective potential of newly synthesized N-pyrrolylhydrazide hydrazones was determined in different in vitro cellular-based models, revealing compounds with promising antioxidant activity (Tzankova et al., 2020).

Enzyme Inhibitory Potential

Sequentially transformed new triazoles derived from 1-(4-Bromobenzyl)-1-(4-methoxyphenyl)hydrazine exhibited excellent cholinesterase inhibitory potential, indicating their potential in therapeutic applications for diseases related to enzyme dysfunction, such as Alzheimer's (Arfan et al., 2018).

Safety And Hazards

Hydrazines are generally toxic and potentially carcinogenic, so handling of this compound should be done with appropriate safety precautions.


Future Directions

The potential applications and future directions for this compound would depend on its specific properties and reactivity. It could potentially be used in the synthesis of other compounds, or as a reagent in chemical reactions.


Please note that this is a general analysis based on the structure of the compound and the typical properties of hydrazines. For a more detailed and accurate analysis, specific studies and research on “1-(4-Bromobenzyl)-1-(4-methoxyphenyl)hydrazine” would be needed.


properties

IUPAC Name

1-[(4-bromophenyl)methyl]-1-(4-methoxyphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O/c1-18-14-8-6-13(7-9-14)17(16)10-11-2-4-12(15)5-3-11/h2-9H,10,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMAXLTXXYCFHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=CC=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromobenzyl)-1-(4-methoxyphenyl)hydrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.